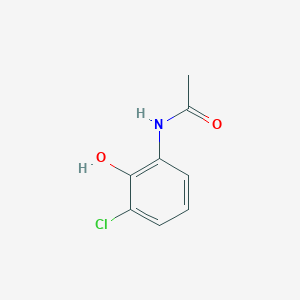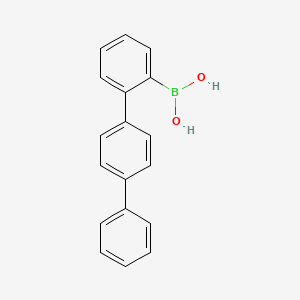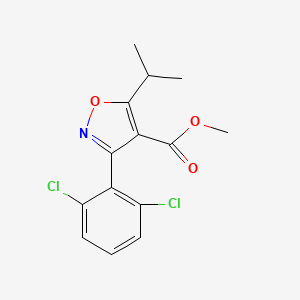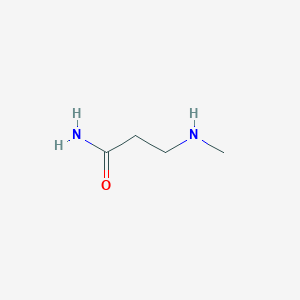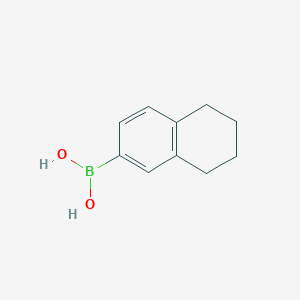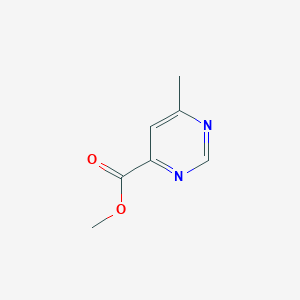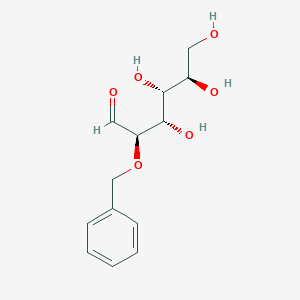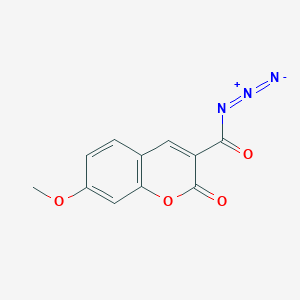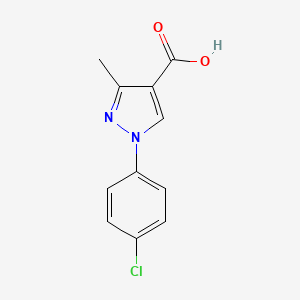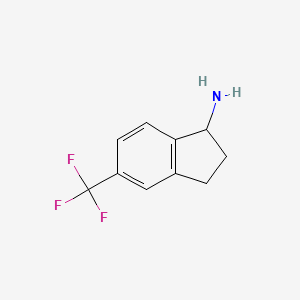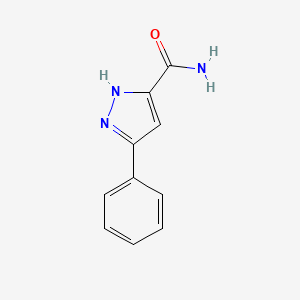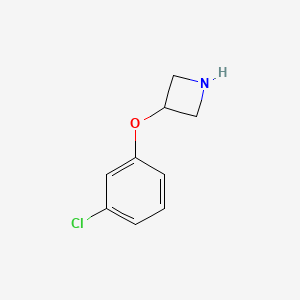
3-(3-Chlorophenoxy)azetidine
描述
3-(3-Chlorophenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-chlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)azetidine typically involves the reaction of 3-chlorophenol with azetidine. One common method includes the following steps:
Formation of 3-chlorophenoxy intermediate: 3-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 3-chlorophenoxide ion.
Nucleophilic substitution: The 3-chlorophenoxide ion is then reacted with azetidine under basic conditions to form this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
3-(3-Chlorophenoxy)azetidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of 3-(3-Chlorophenoxy)azetidine in biological systems involves:
Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
相似化合物的比较
3-(4-Chlorophenoxy)azetidine: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenoxy)azetidine: Bromine substituted analogue.
3-(3-Methylphenoxy)azetidine: Methyl substituted analogue.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in the meta position of the phenoxy group imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Azetidine Ring: The azetidine ring provides a constrained, four-membered ring system that can enhance binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of 3-(3-Chlorophenoxy)azetidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(3-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTWTXWRIFYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624561 | |
| Record name | 3-(3-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868833-95-8 | |
| Record name | 3-(3-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


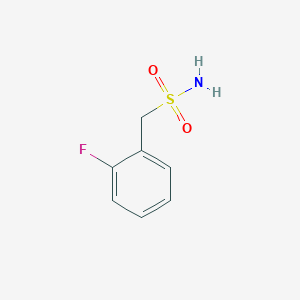
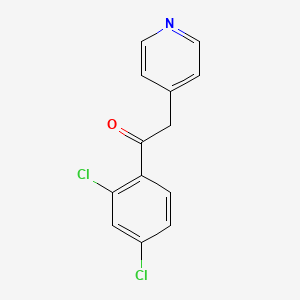
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
